molecular formula C20H20N4O2S2 B11371602 4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide

4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide

Cat. No.: B11371602
M. Wt: 412.5 g/mol
InChI Key: LFCWEHCKUCVBAS-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include substituted pyridines, thiazoles, and carboxylic acids. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the thiazole moiety.

    Amidation: reactions to form the carboxamide group.

    Sulfur-based coupling: reactions to attach the sulfanyl group.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to speed up reactions.

    Solvent selection: to ensure proper solubility of reactants.

    Temperature and pressure control: to maintain reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, derivatives of this compound could be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might explore this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, such compounds could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for compounds like 4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide often involves interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide
  • N-(2-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide

Uniqueness

The uniqueness of 4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both thiazole and pyridine rings, along with the sulfanyl and carboxamide groups, provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

4,6-dimethyl-N-(2-methylphenyl)-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C20H20N4O2S2/c1-12-6-4-5-7-15(12)23-18(26)17-13(2)10-14(3)22-19(17)28-11-16(25)24-20-21-8-9-27-20/h4-10H,11H2,1-3H3,(H,23,26)(H,21,24,25)

InChI Key

LFCWEHCKUCVBAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=NC=CS3

Origin of Product

United States

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